UCM765

Melatonin receptors MT2 selectivity GPCR pharmacology

UCM765 is a high-purity (≥98%), selective MT2 melatonin receptor partial agonist. It uniquely enhances NREMS without REMS suppression and provides anxiolysis without locomotor impairment, making it a critical tool for MT2-specific sleep and anxiety research. Its well-defined pharmacological profile is essential for studies where MT1 receptor activation must be avoided. Standard international B2B shipping is available for qualified research institutions.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
Cat. No. B1683360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCM765
SynonymsN-(2-((3-methoxyphenyl)phenylamino)ethyl)acetamide
UCM 765
UCM-765
UCM765
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC(=O)NCCN(C1=CC=CC=C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C17H20N2O2/c1-14(20)18-12-13-19(15-6-4-3-5-7-15)16-8-10-17(21-2)11-9-16/h3-11H,12-13H2,1-2H3,(H,18,20)
InChIKeyPWTCGLHUMIIRML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UCM765 (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide): MT2-Selective Melatonin Receptor Partial Agonist for Sleep and Anxiety Research


UCM765 is a synthetic small-molecule MT2-selective melatonin receptor partial agonist belonging to the N-(anilinoethyl)amide class [1]. It was developed to probe the differential roles of MT1 and MT2 receptors in the sleep–wake cycle and anxiety [2]. UCM765 exhibits sub-nanomolar affinity for human MT2 receptors with approximately 100-fold selectivity over MT1 receptors, and its partial agonist activity has been validated in both in vitro binding assays and in vivo behavioral models [1] [3].

Why UCM765 Cannot Be Simply Replaced by Other Melatoninergic Ligands


Substituting UCM765 with other melatonin receptor agonists—including the endogenous ligand melatonin, approved drugs like ramelteon or tasimelteon, or even structurally related analogs such as UCM924—will fundamentally alter experimental outcomes due to divergent receptor subtype selectivity profiles, intrinsic efficacy (partial vs. full agonism), and pharmacokinetic properties [1] [2]. UCM765 uniquely combines high MT2 selectivity with partial agonist activity, a pharmacological signature that dictates its specific effects on sleep architecture (selective NREMS enhancement without REMS suppression) and anxiety (anxiolysis without locomotor impairment) [1] [3]. Compounds with different MT1/MT2 ratios, full agonist behavior, or distinct metabolic stability will yield different in vivo pharmacology, confounding interpretation of MT2-specific mechanisms [2] [4].

UCM765 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key Comparators


MT2 Receptor Selectivity: UCM765 vs. Endogenous Melatonin and Approved Drugs

UCM765 exhibits an MT2/MT1 selectivity ratio of approximately 100-fold (pKi MT2 = 10.17-10.18; pKi MT1 = 8.28-8.38), representing the inverse selectivity profile of the endogenous ligand melatonin, which preferentially binds MT1 (pKi MT1 = 10.09; pKi MT2 = 9.42) [1] [2]. Compared with the approved hypnotic ramelteon, UCM765 demonstrates higher absolute MT2 affinity (pKi 10.17 vs. 9.95) and, crucially, reversed subtype preference (ramelteon: MT1 pKi 10.85 > MT2 pKi 9.95) [2]. This pharmacological distinction is essential for studies aiming to isolate MT2-mediated effects from MT1 contributions [1].

Melatonin receptors MT2 selectivity GPCR pharmacology radioligand binding

Selective NREMS Promotion: UCM765 vs. Diazepam on Sleep Architecture Preservation

In a direct head-to-head comparison in rats, UCM765 (40 mg/kg, s.c.) and diazepam (2 mg/kg) both significantly reduced NREMS latency (UCM765: 14.2 ± 2.6 min; diazepam: 11.8 ± 2.5 min; vehicle: 24.3 ± 2.8 min) and increased NREMS total duration (UCM765: 88.3 ± 3.2 min; diazepam: 92.0 ± 4.4 min; vehicle: 58.1 ± 3.2 min) [1]. However, unlike diazepam, UCM765 did not reduce REM sleep total time or alter sleep architecture [1]. The MT2 antagonist 4P-PDOT (10 mg/kg) blocked UCM765's effects on NREMS latency and duration, confirming MT2 receptor mediation [1]. UCM765 also decreased sleep latency and increased NREMS total time in wild-type and MT1 knockout mice, but not in MT2 knockout mice, demonstrating that its hypnotic effects are strictly MT2-dependent [2].

Sleep architecture NREMS hypnotic EEG reticular thalamus

Anxiolytic Activity Without Locomotor Impairment: UCM765 vs. Diazepam

In a direct comparative study, UCM765 (10 mg/kg, s.c.) produced anxiolytic-like effects in the elevated plus maze test (EPMT), increasing time spent in open arms compared to vehicle, though to a lesser extent than diazepam (1 mg/kg) [1]. In the novelty suppressed feeding test (NSFT), UCM765, melatonin (20 mg/kg), and diazepam all similarly reduced latency to eat versus vehicle [1]. Critically, in the open field test (OFT), UCM765 and melatonin did not affect total time or entries into the central area and—unlike diazepam—did not impair locomotion [1]. The anxiolytic effects of UCM765 were blocked by pre-treatment with the MT2 antagonist 4P-PDOT (10 mg/kg) [1].

Anxiety elevated plus maze open field test locomotor activity sedation

Metabolic Stability Profile: UCM765 vs. Optimized Analog UCM924

UCM765 exhibits modest metabolic stability in vitro, with a short half-life in the presence of rat liver S9 fraction [1]. This metabolic lability was a key driver for the design of improved analogs such as UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide), which retains the MT2-selective partial agonist profile of UCM765 but demonstrates significantly longer half-life under the same oxidative conditions [1] [2]. The metabolic vulnerability of UCM765 has been characterized via LC-MS identification of major metabolites following incubation with rat liver S9 fraction and rat, mouse, and human microsomes [1].

Metabolic stability microsomal incubation half-life SAR N-(anilinoethyl)amides

Antinociceptive Efficacy: UCM765 vs. Melatonin and Standard Analgesics

In acute and inflammatory pain models, UCM765 (20 mg/kg, s.c.) produced antinociceptive effects comparable to 200 mg/kg acetaminophen in the hot-plate test and to 3 mg/kg ketorolac or 150 mg/kg melatonin in the formalin test [1]. UCM765 and its analog UCM924 both exhibited maximal antinociceptive efficacy at 20 mg/kg, with effects blocked by the MT2 antagonist 4P-PDOT (10 mg/kg), confirming MT2 receptor mediation [1]. Notably, UCM765 achieves antinociception at a 7.5-fold lower dose than melatonin in the formalin test (20 mg/kg vs. 150 mg/kg), demonstrating higher potency at the MT2 receptor [1] [2].

Antinociception pain models hot-plate test formalin test MT2 receptor

UCM765 Application Scenarios: Where Its Differentiated Pharmacology Delivers Unique Experimental Value


Mechanistic Dissection of MT2-Specific Contributions to Sleep Regulation

UCM765 is the compound of choice for studies requiring selective pharmacological activation of MT2 receptors without concomitant MT1 stimulation [1]. Its ~100-fold MT2-over-MT1 selectivity enables researchers to attribute observed sleep effects—specifically, reduced NREMS latency and increased NREMS duration—exclusively to MT2 receptor activation [1]. The compound's ability to enhance deep sleep without suppressing REM sleep or altering overall sleep architecture distinguishes it from benzodiazepine comparators and makes it ideal for investigating the restorative functions of NREMS in memory consolidation and metabolic regulation [1].

Anxiolytic Drug Discovery Without Sedation Confounds

For preclinical anxiety studies where locomotor impairment and sedation must be excluded as confounding variables, UCM765 provides a clean pharmacological tool [2]. Unlike diazepam, which impairs locomotion at anxiolytic doses, UCM765 produces measurable anxiolytic-like effects in the EPMT and NSFT without affecting open field behavior [2]. This property is particularly valuable for screening novel MT2-targeted anxiolytic candidates and for validating MT2 receptor engagement in anxiety circuitry using antagonist reversal with 4P-PDOT [2].

MT2-Selective Analgesic Research: Acute and Inflammatory Pain Models

UCM765 serves as a reference MT2-selective partial agonist in pain research, demonstrating antinociceptive efficacy in hot-plate and formalin tests at doses significantly lower than those required for melatonin [3]. Its effects are fully reversible by the MT2 antagonist 4P-PDOT, enabling definitive attribution of analgesic outcomes to MT2 receptor activation rather than off-target or MT1-mediated mechanisms [3]. This makes UCM765 a valuable positive control and mechanistic probe in studies exploring the descending antinociceptive pathway and the potential of MT2 receptors as targets for novel analgesics [3].

Benchmark Compound for Structure-Activity Relationship (SAR) and Metabolic Optimization Programs

UCM765 represents the foundational chemical scaffold for a series of N-(anilinoethyl)amide melatonin receptor ligands [4]. Its well-characterized metabolic liabilities (low water solubility, modest oxidative stability) provide a defined baseline for evaluating improved analogs such as UCM924 and subsequent generations of MT2-selective compounds [4]. Researchers engaged in medicinal chemistry optimization of melatonin receptor ligands use UCM765 as the benchmark comparator to quantify improvements in metabolic half-life, aqueous solubility, and pharmacokinetic parameters while verifying retention of MT2 selectivity and partial agonist profile [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCM765

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.